molecular formula C24H31IN5O7P B12578706 3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid

3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid

Cat. No.: B12578706
M. Wt: 659.4 g/mol
InChI Key: IHFUJPDKHJTHGQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoic acid derivative characterized by multiple functional groups:

  • Azido group (N₃): Imparts reactivity for applications in click chemistry or photoaffinity labeling .
  • Hydroxyphosphinyl group (HPO₃⁻): Contributes to metal chelation or enzyme inhibition properties.
  • Hydroxypropyl-ethylamino chain: May enhance solubility or modulate pharmacokinetics.

While direct data on its synthesis or applications are absent in the provided evidence, its structural features suggest utility in targeted drug delivery, imaging probes, or as a biochemical tool.

Properties

Molecular Formula

C24H31IN5O7P

Molecular Weight

659.4 g/mol

IUPAC Name

3-[1-[[3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)

InChI Key

IHFUJPDKHJTHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Azido Group: This can be achieved through nucleophilic substitution reactions where an azide ion replaces a leaving group such as bromide or chloride.

    Introduction of the Hydroxy and Iodobenzoic Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Phosphinylation: The addition of the phosphinyl group can be carried out using phosphine reagents under controlled conditions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Batch Processing: Using large reactors to carry out each step of the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis and improve yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The iodobenzoic group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium azide (NaN3), various nucleophiles.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Compounds with different substituents replacing the iodobenzoic group.

Scientific Research Applications

3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, while the hydroxy and phosphinyl groups can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Source
Target Compound Azido, iodo, hydroxyphosphinyl, benzoic acid Not reported Potential imaging/therapeutic probes N/A
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () Formyl, methoxy, triazine, benzoic acid 466.42 m.p. 217.5–220°C; synthetic intermediate
4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () Benzimidazole, hydroxyethyl, butanoic acid Not reported Alkaline hydrolysis product; pH-sensitive
5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl]...]methoxybenzoic acid () Imidazole, methoxy, aminocarbonyl, benzoic acid Not reported Patent-protected drug candidate
Azo dye mixture () Azo, sulfonate, phosphonate, benzoic acid ~800–900 (estimated) Cosmetic colorants

Structural and Application Contrasts

  • Reactivity : The target compound’s azido group enables bioorthogonal reactions, unlike the triazine in or azo groups in , which are more suited for covalent binding or dye applications.
  • Pharmacological Potential: ’s compound includes an imidazole ring and aminocarbonyl group, suggesting enzyme-targeted activity, whereas the target’s iodo and phosphinyl groups may favor imaging or metal-dependent enzyme inhibition .
  • Solubility: The hydroxypropyl-ethylamino chain in the target compound likely improves aqueous solubility compared to ’s triazine derivative, which has higher hydrophobicity (hexane/EtOH elution in TLC) .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s multi-step synthesis (implied by its structure) contrasts with ’s simpler hydrolysis-driven preparation .
  • Spectroscopic Data : ’s mass spectrometry methods for alkaloidic benzoic acids (e.g., nitro and heterocyclic variants) could be adapted to analyze the target compound’s fragmentation patterns .
  • Patent Landscape : highlights the commercial interest in benzoic acid derivatives with heterocyclic moieties, suggesting the target compound may require intellectual property evaluation if developed further .

Biological Activity

The compound 3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid is a complex organic molecule that exhibits various biological activities due to its unique structural features. This article aims to explore its biological activity, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure

The compound's structure can be broken down into several functional groups, contributing to its biological activity:

  • Benzoic Acid Derivative : The benzoic acid moiety is known for its role in various biochemical processes.
  • Azido Group : The presence of an azido group allows for potential applications in bioconjugation and photochemistry.
  • Hydroxyphosphinyl Group : This group may contribute to the compound's interactions with biological targets.

Structural Formula

The structural representation can be summarized as follows:

CxHyNzOwPv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{P}_{v}

Where xx, yy, zz, ww, and vv represent the number of respective atoms in the compound.

  • Protein Interaction : Research indicates that compounds with benzoic acid derivatives can interact with proteins involved in cellular degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
  • Enzyme Activation : The compound has shown potential to activate cathepsins B and L, which are crucial for protein degradation within cells. This activation can enhance cellular proteostasis, particularly in aging cells where these pathways are diminished .
  • Antioxidant Properties : Compounds similar to benzoic acid have demonstrated antioxidant activities, suggesting that this compound may also protect cells from oxidative stress .

Study 1: Protein Degradation Enhancement

A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated significant enhancement of proteasome activity with no observed cytotoxicity at concentrations up to 10 µg/mL. The most potent derivative showed a 467.3% increase in cathepsin activity compared to controls .

Study 2: Anticancer Potential

In another investigation, the compound's effects were assessed on various cancer cell lines (Hep-G2 and A2058). The findings suggested that while the compound did not exhibit direct cytotoxicity, it enhanced proteolytic activities that could potentially lead to improved cancer treatment strategies through targeted degradation of oncogenic proteins .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Proteasome ActivationSignificant increase (up to 467.3%)
Cathepsin ActivationEnhanced activity in fibroblasts
Antioxidant ActivityPotential protective effects against oxidative stress

Table 2: Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound ASimple benzoic acid derivativeModerate proteasome activation
Compound BHalogenated benzoic acid derivativeHigh antioxidant properties
Target Compound Azido and hydroxyphosphinyl groupsHigh cathepsin activation

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